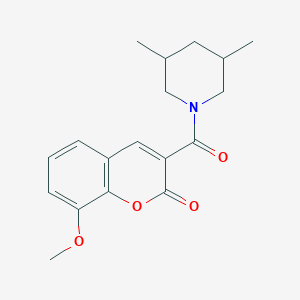

3-(3,5-dimethylpiperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one

Description

3-(3,5-Dimethylpiperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 3,5-dimethylpiperidine carboxamide substituent at the 3-position of the coumarin scaffold and a methoxy group at the 8-position. The coumarin core is a bicyclic structure comprising a benzopyrone system, which is widely studied for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

The synthesis of analogous coumarin derivatives typically involves condensation reactions between substituted salicylaldehydes and β-keto esters, followed by functionalization at the 3-position. For example, 3-acetyl-8-methoxy-2H-chromen-2-one (a related compound) is synthesized via a solvent-free reaction of 2-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate in the presence of piperidine . Subsequent bromination and cyclization steps enable the introduction of heterocyclic substituents at the 3-position .

Properties

IUPAC Name |

3-(3,5-dimethylpiperidine-1-carbonyl)-8-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-11-7-12(2)10-19(9-11)17(20)14-8-13-5-4-6-15(22-3)16(13)23-18(14)21/h4-6,8,11-12H,7,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQSKMGZOMNPFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylpiperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

-

Formation of the Chromen-2-one Core: : The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms 4-hydroxycoumarin, which can be further methylated using methyl iodide to introduce the methoxy group at the 8-position.

-

Introduction of the Piperidine Moiety: : The piperidine moiety can be introduced through a nucleophilic substitution reaction. 3,5-dimethylpiperidine can be reacted with a suitable acylating agent, such as acetic anhydride, to form the corresponding acylated piperidine derivative.

-

Coupling of the Piperidine and Chromen-2-one Fragments: : The final step involves coupling the acylated piperidine derivative with the chromen-2-one core. This can be achieved through a condensation reaction using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethylpiperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

-

Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.

-

Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 2H-chromen-2-one exhibit significant anticancer properties. Specifically, compounds similar to 3-(3,5-dimethylpiperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that modifications in the chromenone structure can enhance cytotoxicity against various cancer cell lines, including breast and lung cancers .

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective effects. Research suggests that it may help in mitigating neuronal damage induced by oxidative stress, which is crucial in conditions such as Alzheimer's disease. The mechanism involves the modulation of signaling pathways associated with inflammation and apoptosis .

Agricultural Applications

Pesticidal Properties

The compound's structural characteristics make it a candidate for developing new pesticides. Studies have shown that certain chromenone derivatives possess insecticidal and fungicidal activities. These compounds can disrupt the hormonal systems of pests or inhibit fungal growth, thus providing an effective means of pest control in agriculture .

Materials Science

Polymer Development

In materials science, this compound has potential applications in the development of polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. Research is ongoing to explore its use as a stabilizer or additive in various polymer formulations .

Data Tables and Case Studies

To provide a clearer understanding of the applications of this compound, the following table summarizes key findings from recent studies:

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylpiperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and modulating signal transduction pathways.

Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of coumarin derivatives are highly dependent on substituents at the 3-position. Below is a comparative analysis of 3-(3,5-dimethylpiperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one with structurally related compounds:

Table 1: Structural and Functional Comparison of Coumarin Derivatives

Physicochemical Properties

- Solubility : Methoxy groups at position 8 improve aqueous solubility relative to unsubstituted coumarins, but the carboxamide group may introduce pH-dependent solubility .

Biological Activity

3-(3,5-Dimethylpiperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one is a synthetic compound that belongs to the class of coumarins, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₁₄H₁₉N₁O₃

- Molecular Weight : 251.31 g/mol

This structure features a coumarin core with a methoxy group and a dimethylpiperidine side chain, which may contribute to its biological properties.

Biological Activity Overview

Research has indicated that coumarin derivatives exhibit a variety of biological activities, including:

- Anticancer Activity : Several studies have demonstrated that coumarin derivatives can inhibit cancer cell proliferation and induce apoptosis.

- Antimicrobial Activity : Coumarins have shown effectiveness against various bacterial strains.

- Neuroprotective Effects : Some derivatives have been tested for their ability to protect neuronal cells from damage.

Anticancer Activity

A significant area of research has focused on the anticancer properties of this compound. For instance, in vitro studies have shown that this compound can effectively inhibit the growth of various cancer cell lines.

Case Study: In Vitro Anticancer Activity

A study evaluated the compound's effects on breast cancer cell lines (MDAMB231) and found that it induced apoptosis through several mechanisms:

- IC50 Values : The compound exhibited an IC50 value of approximately 34.98 μM against MDAMB231 cells, indicating potent anticancer activity when compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

- Mechanism of Action : The compound was shown to up-regulate pro-apoptotic proteins (Bax) and down-regulate anti-apoptotic proteins (Bcl-2), leading to the activation of Caspase-3 pathways .

Antimicrobial Activity

The antimicrobial potential of coumarins has also been investigated. In a related study on coumarin derivatives, compounds were tested against various bacterial strains, showing promising results in inhibiting growth .

Table 1: Antimicrobial Activity of Coumarin Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 14b | E. coli | 1 µg/mL |

| 14e | S. aureus | 0.5 µg/mL |

Neuroprotective Effects

The neuroprotective effects of coumarin derivatives have been explored in models of neurodegenerative diseases such as Alzheimer's. Some studies suggest that these compounds can inhibit acetylcholinesterase (AChE) activity, which is beneficial in treating Alzheimer's disease .

Case Study: Neuroprotective Mechanism

In vivo studies involving Morris water maze tasks demonstrated that certain coumarin derivatives significantly improved memory deficits induced by scopolamine in rats, suggesting their potential as cognitive enhancers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.